Trichosporin B-V

Description

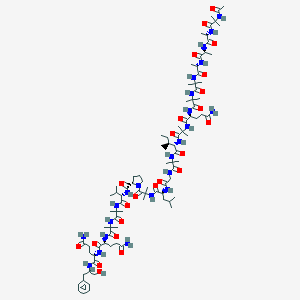

Trichosporin B-V is a peptaibol, a class of non-ribosomal, linear antibiotic peptides characterized by the presence of α-aminoisobutyric acid (Aib) residues and a C-terminal phenylalaninol. It is produced by Trichoderma polysporum, a fungus with significant ecological and biotechnological relevance due to its antimicrobial properties . First synthesized and structurally elucidated in 1990 by Iida et al., this compound consists of 18 amino acid residues, including multiple Aib residues that confer structural rigidity and resistance to proteolytic degradation . Its primary biological activity involves forming ion channels in lipid membranes, disrupting cellular homeostasis in target organisms such as plant pathogens and fungi .

Properties

CAS No. |

107426-95-9 |

|---|---|

Molecular Formula |

C91H151N23O24 |

Molecular Weight |

1951.3 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-1-[2-[[(2S)-2-[[2-[[2-[[(2S,3S)-2-[[2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-acetamido-2-methylpropanoyl)amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]-2-methylpropanoyl]amino]-2-methylpropanoyl]amino]-5-amino-5-oxopentanoyl]amino]-2-methylpropanoyl]amino]-3-methylpentanoyl]amino]-2-methylpropanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-2-methylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-2-methylpropanoyl]amino]-2-methylpropanoyl]amino]-5-amino-5-oxopentanoyl]amino]-N-(1-hydroxy-3-phenylpropan-2-yl)pentanediamide |

InChI |

InChI=1S/C91H151N23O24/c1-27-48(6)65(105-80(135)86(15,16)108-71(126)57(37-40-62(94)119)103-79(134)88(19,20)112-81(136)89(21,22)107-68(123)51(9)97-66(121)49(7)96-67(122)50(8)98-77(132)85(13,14)106-52(10)116)75(130)111-84(11,12)76(131)95-44-63(120)100-58(42-46(2)3)72(127)109-91(25,26)83(138)114-41-31-34-59(114)73(128)104-64(47(4)5)74(129)110-90(23,24)82(137)113-87(17,18)78(133)102-56(36-39-61(93)118)70(125)101-55(35-38-60(92)117)69(124)99-54(45-115)43-53-32-29-28-30-33-53/h28-30,32-33,46-51,54-59,64-65,115H,27,31,34-45H2,1-26H3,(H2,92,117)(H2,93,118)(H2,94,119)(H,95,131)(H,96,122)(H,97,121)(H,98,132)(H,99,124)(H,100,120)(H,101,125)(H,102,133)(H,103,134)(H,104,128)(H,105,135)(H,106,116)(H,107,123)(H,108,126)(H,109,127)(H,110,129)(H,111,130)(H,112,136)(H,113,137)/t48-,49-,50-,51-,54?,55-,56-,57-,58-,59-,64-,65-/m0/s1 |

InChI Key |

CZVJZNUEMWYEAB-DKOFGDBXSA-N |

SMILES |

CCC(C)C(C(=O)NC(C)(C)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(C)(C)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(C)(C)C(=O)NC(C)(C)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC2=CC=CC=C2)CO)NC(=O)C(C)(C)NC(=O)C(CCC(=O)N)NC(=O)C(C)(C)NC(=O)C(C)(C)NC(=O)C(C)NC(=O)C(C)NC(=O)C(C)NC(=O)C(C)(C)NC(=O)C |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)NC(C)(C)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)NC(C)(C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C(C)C)C(=O)NC(C)(C)C(=O)NC(C)(C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)NC(CC2=CC=CC=C2)CO)NC(=O)C(C)(C)NC(=O)[C@H](CCC(=O)N)NC(=O)C(C)(C)NC(=O)C(C)(C)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)C(C)(C)NC(=O)C |

Canonical SMILES |

CCC(C)C(C(=O)NC(C)(C)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(C)(C)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(C)(C)C(=O)NC(C)(C)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC2=CC=CC=C2)CO)NC(=O)C(C)(C)NC(=O)C(CCC(=O)N)NC(=O)C(C)(C)NC(=O)C(C)(C)NC(=O)C(C)NC(=O)C(C)NC(=O)C(C)NC(=O)C(C)(C)NC(=O)C |

sequence |

XAAAXXQXIXGLXPVXXQQF |

Synonyms |

trichosporin B-V |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of peptaibols like “Trichosporin B-V” typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Coupling: Each amino acid is coupled to the growing chain using reagents like carbodiimides or uronium salts.

Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.

Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of peptaibols may involve large-scale SPPS or recombinant DNA technology, where genes encoding the peptide are inserted into microorganisms that express the peptide. This method can be more cost-effective for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Peptaibols like “Trichosporin B-V” can undergo various chemical reactions, including:

Oxidation: Oxidative cleavage of peptide bonds.

Reduction: Reduction of disulfide bonds if present.

Substitution: Nucleophilic substitution reactions at specific amino acid residues.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Dithiothreitol (DTT) or other reducing agents.

Substitution: Nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of smaller peptide fragments, while reduction can result in the cleavage of disulfide bonds .

Scientific Research Applications

Peptaibols, including “Trichosporin B-V,” have various scientific research applications:

Chemistry: Used as models for studying peptide synthesis and structure.

Biology: Investigated for their role in membrane interactions and antimicrobial properties.

Medicine: Potential therapeutic agents due to their antimicrobial and antiplasmodial activities.

Industry: Used in the development of new materials and as bioactive agents in agriculture

Mechanism of Action

The mechanism of action of peptaibols involves their interaction with biological membranes. The strong helix-promoting properties of Aib residues allow these peptides to form helical bundles that insert into membranes, disrupting their integrity. This can lead to cell lysis and death, making peptaibols effective antimicrobial agents .

Comparison with Similar Compounds

Data Tables

Table 2: Structural NMR Data (Selected Residues)

| Residue Position | This compound (δ, ppm) | Trichosporin B-III (δ, ppm) |

|---|---|---|

| Aib-3 | 1.32 | 1.35 |

| Leucine-12 | Not present | 0.98 |

| Phenylalaninol-18 | 7.25 | 7.28 |

Q & A

Q. What are the key structural and functional characteristics of Trichosporin B-V, and how do they influence its antifungal activity?

Methodological Answer: To determine structural characteristics, use techniques like NMR spectroscopy and X-ray crystallography to resolve its peptide sequence and tertiary structure. For functional analysis, conduct in vitro antifungal assays (e.g., broth microdilution) against Trichosporon spp. and correlate activity with structural motifs (e.g., hydrophobic domains or charged residues). Literature reviews should prioritize studies adhering to Clinical & Laboratory Standards Institute (CLSI) guidelines for MIC determination to ensure data comparability .

Q. How can researchers validate the purity and stability of this compound in experimental settings?

Methodological Answer: Employ HPLC with UV-Vis or mass spectrometry to assess purity. Stability testing under varying pH, temperature, and storage conditions (e.g., lyophilized vs. solution) should be conducted using accelerated degradation studies. Include controls like known degradation products to calibrate detection thresholds. Cross-reference with protocols from studies on analogous antifungal peptides for methodological consistency .

Q. What standardized protocols exist for assessing this compound’s minimal inhibitory concentration (MIC) against fungal pathogens?

Methodological Answer: Follow CLSI M27 or EUCAST guidelines for broth microdilution assays. Use RPMI-1640 medium adjusted to pH 7.0, inoculum size of 1–5 × 10³ CFU/mL, and incubation at 35°C for 48 hours. Include quality control strains (e.g., Candida albicans ATCC 90028) to validate assay conditions. Exclude studies using non-standardized methods to avoid data heterogeneity .

Advanced Research Questions

Q. How can conflicting MIC data for this compound across studies be reconciled, and what statistical approaches address such contradictions?

Methodological Answer: Perform meta-analyses of published MIC data, stratifying results by experimental variables (e.g., fungal strain, growth medium, incubation time). Use mixed-effects models to account for inter-study variability. Sensitivity analyses should exclude studies with non-CLSI protocols or unclear methodologies. Contradictions may arise from strain-specific resistance mechanisms or assay conditions, necessitating targeted follow-up experiments (e.g., gene expression profiling of resistant isolates) .

Q. What experimental designs optimize the study of this compound’s synergistic effects with other antifungals?

Methodological Answer: Use checkerboard assays to calculate fractional inhibitory concentration indices (FICIs). Combine this compound with azoles (e.g., fluconazole) or echinocandins at sub-inhibitory concentrations. Validate synergy with time-kill curves and SEM imaging to observe morphological changes in fungal cells. Replicate experiments in biofilm models to assess combinatorial efficacy in clinically relevant conditions .

Q. How can researchers design robust in vivo models to evaluate this compound’s toxicity and pharmacokinetics?

Methodological Answer: Use murine disseminated trichosporonosis models, administering this compound intravenously at escalating doses. Monitor plasma concentrations via LC-MS/MS to calculate pharmacokinetic parameters (e.g., half-life, AUC). For toxicity, assess histopathology of kidneys and liver, as peptide antifungals often accumulate in these organs. Compare results to in vitro cytotoxicity assays on mammalian cell lines (e.g., HEK293) to establish therapeutic indices .

Q. What computational strategies predict this compound’s interactions with fungal membrane targets, and how are these validated experimentally?

Methodological Answer: Perform molecular dynamics simulations using software like GROMACS to model interactions with fungal membrane lipids (e.g., ergosterol or β-glucans). Validate predictions with surface plasmon resonance (SPR) to measure binding affinity or fluorescence anisotropy to assess membrane disruption. Cross-correlate with circular dichroism data to confirm conformational stability during binding .

Methodological Notes for Data Reporting

- Reproducibility : Provide raw MIC data, assay conditions, and strain identifiers in supplementary materials. Archive protocols on platforms like Protocols.io .

- Statistical Rigor : Use non-parametric tests (e.g., Mann-Whitney U) for non-normally distributed data. Report effect sizes and confidence intervals .

- Literature Review : Prioritize studies indexed in PubMed or Web of Science with DOI links. Exclude non-peer-reviewed sources .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.